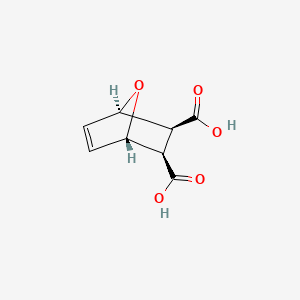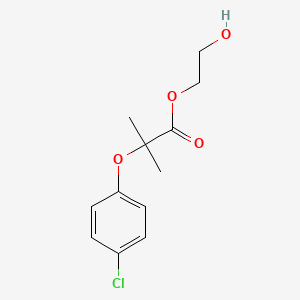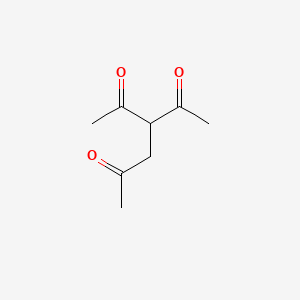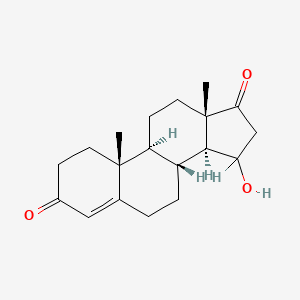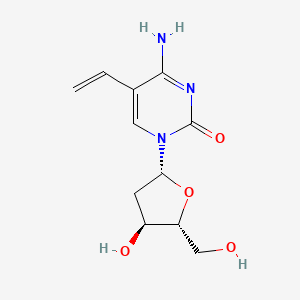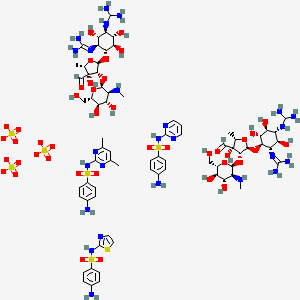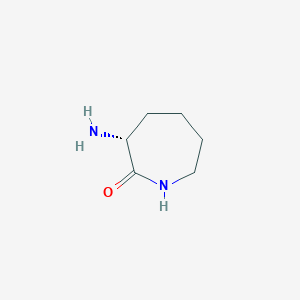
(r)-3-Aminoazepan-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to (r)-3-Aminoazepan-2-one can be achieved through various methods. One such approach involves the use of 1,4-protected piperazine-2,5-diones and alkynes as starting materials. This process may include steps such as Michael addition, an unusual nucleophilic attack on an amide group, and keto-enol tautomerization. The efficiency of the reaction can vary depending on the protecting groups used on the substrates (Liao et al., 2014).
Molecular Structure Analysis
The molecular structure of (r)-3-Aminoazepan-2-one derivatives can be elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide insights into the compound's structural features, including its functional groups and the arrangement of atoms within the molecule. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, a related compound, was determined using these techniques, highlighting the importance of such analytical methods in understanding the molecular architecture of these compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Compounds like (r)-3-Aminoazepan-2-one participate in various chemical reactions, which can be influenced by their functional groups and overall molecular structure. For instance, the reactivity in cycloaddition reactions can be modulated by different substituents, leading to the efficient synthesis of polysubstituted derivatives. Such reactions demonstrate the versatility of (r)-3-Aminoazepan-2-one derivatives in organic synthesis (Lei et al., 2015).
Applications De Recherche Scientifique
Biocatalytic Synthesis : A study described an efficient and scalable biocatalytic route for synthesizing (3R)-3-aminoazepane, highlighting its importance as a pharmaceutically relevant intermediate. This method was noted for its high purity, cost-effectiveness, and commercial viability, avoiding expensive metal catalysts or chromatography (Feng et al., 2017).
Pharmacological Applications : Research has explored the use of (R)-3-Aminoazepan-2-one derivatives in medicinal chemistry. For example, benzoxazepines and benzodiazepines synthesized from 2,3-diaminophenol and ketones showed potential as antioxidants and lipid peroxidation inhibitors (Neochoritis et al., 2010).
Central Nervous System Activity : A study on 3,2-Benzoxazepines indicated their potential for anti-inflammatory and central nervous system activity. These compounds were prepared by reacting tetrahydro-3,2-benzoxazepine with various reactants to achieve substitution in the 2-position (Cummings et al., 1992).
Dopaminergic Activity : Research on enantiomers of tetrahydro-1-phenyl-1H-3-benzazepine, a related compound, revealed that dopaminergic activity was almost exclusively in the R isomer. This finding suggests the importance of the stereochemistry of such compounds in their pharmacological activity (Kaiser et al., 1982).
Dipeptidyl Peptidase IV Inhibition : Triazepane derivatives, including (R)-3-amino-1-(1,2,5-triazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-ones, were synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. These compounds demonstrated significant inhibitory activity without affecting CYP 3A4 (Park et al., 2009).
Vasopressin V(2) Receptor Agonism : A study on tetrahydro-1H-1-benzazepine derivatives, including the (R)-enantioisomer, showed that they act as potent V(2) receptor agonists. The absolute configuration of these compounds was determined and linked to their biological activity (Kondo et al., 2002).
Propriétés
IUPAC Name |
(3R)-3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331447 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Aminoazepan-2-one | |
CAS RN |
28957-33-7 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28957-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


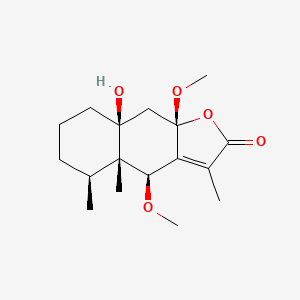




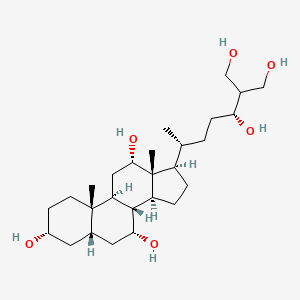
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
